2-(3-Bromothiophen-2-yl)acetaldehyde
Description
Contextual Significance of Thiophene (B33073) Heterocycles in Synthetic Strategies
Thiophene is a five-membered, sulfur-containing aromatic heterocycle with the chemical formula C₄H₄S. derpharmachemica.combritannica.com Thiophene and its derivatives are pivotal building blocks in the development of pharmaceuticals and agrochemicals. wikipedia.orgrroij.com A key feature of the thiophene ring is its ability to act as a bioisostere for a benzene (B151609) ring; in many cases, substituting a benzene moiety with thiophene in a biologically active compound can maintain or even enhance its activity. wikipedia.org This principle is demonstrated in pharmaceuticals such as the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, which is a thiophene analog of piroxicam, and the potent opioid analgesic sufentanil, an analog of fentanyl. wikipedia.orgrroij.com
The unique electronic and optical properties of these sulfur-containing heterocycles have also made them a major focus in materials science. jcu.edu.au Thiophene-based oligomers and polymers are integral to the development of organic semiconductors, which are used in applications such as solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs). jcu.edu.au The versatility of thiophene chemistry allows for fine-tuning of these materials' properties through targeted synthetic modifications. jcu.edu.au
The Role of Acetaldehyde (B116499) Functionality in Organic Transformations
The aldehyde functional group, characterized by a carbonyl center bonded to a hydrogen atom and an alkyl or aryl substituent, is one of the most versatile and reactive functionalities in organic chemistry. researchgate.netchemistrytalk.org Its high reactivity stems from the electrophilic nature of the carbonyl carbon and the presence of an adjacent hydrogen atom, which results in less steric hindrance compared to ketones. chemistrytalk.org
Aldehydes participate in a wide array of fundamental organic transformations, including:
Nucleophilic Addition: The carbonyl carbon is highly susceptible to attack by nucleophiles, such as Grignard reagents and organolithium compounds, leading to the formation of alcohols. solubilityofthings.com
Oxidation and Reduction: Aldehydes are readily oxidized to form carboxylic acids and can be reduced to primary alcohols. solubilityofthings.compharmacy180.com This intermediate oxidation state makes them a crucial hub in synthetic pathways. pharmacy180.com
Condensation Reactions: Aldehydes are key substrates in carbon-carbon bond-forming reactions like the aldol (B89426) condensation, which produces β-hydroxy aldehydes or α,β-unsaturated aldehydes. nih.gov
Wittig Reaction: This reaction transforms aldehydes into alkenes, providing a reliable method for synthesizing substituted double bonds.
The acetaldehyde moiety, specifically the -CH₂CHO group, provides a two-carbon extension to a molecular scaffold and serves as a precursor for numerous other functional groups and heterocyclic systems.
Structural Elucidation and Nomenclatural Specificity of 2-(3-Bromothiophen-2-yl)acetaldehyde
The compound this compound is a bifunctional molecule built upon a thiophene core. Its nomenclature precisely describes its structure: the parent structure is an acetaldehyde molecule. This acetaldehyde is substituted at its second carbon (the one not part of the carbonyl group) with a "3-bromothiophen-2-yl" group. This substituent is a thiophene ring, numbered starting from the sulfur atom, which is brominated at position 3 and attached to the acetaldehyde chain at position 2.
Key chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1339000-84-8 chiralen.commoldb.com |
| Molecular Formula | C₆H₅BrOS chiralen.commoldb.com |
| Molecular Weight | 205.07 g/mol chiralen.commoldb.com |
| Synonym | 3-Bromo-2-thienylacetaldehyde |
Historical Trajectories and Early Investigations of Related Bromothiophene Scaffolds
The history of thiophene chemistry began with its discovery in 1883 by Victor Meyer, who isolated it as an impurity in benzene derived from coal tar. britannica.comrroij.com Early synthetic methods for the thiophene ring included the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfiding agent like phosphorus pentasulfide. wikipedia.orgrroij.com
The synthesis of brominated thiophenes presented unique challenges that highlighted the reactivity patterns of the heterocyclic ring. The sulfur atom strongly activates the adjacent α-positions (2 and 5) towards electrophilic substitution. Consequently, direct bromination of thiophene readily yields 2-bromothiophene (B119243) and subsequently 2,5-dibromothiophene. wikipedia.orgchemicalbook.com
Synthesizing β-substituted bromothiophenes, such as 3-bromothiophene (B43185), required more indirect and complex strategies. wikipedia.org Early and notable methods involved the selective debromination of polybrominated thiophenes. For instance, 3-bromothiophene was historically prepared from 2,3,5-tribromothiophene (B1329576) by removing the α-bromine atoms, a process that could be achieved using zinc dust in acetic acid or through halogen-metal exchange followed by hydrolysis. wikipedia.orgorgsyn.orgscispace.com These early investigations were crucial in developing a deeper understanding of thiophene reactivity and paved the way for the controlled synthesis of specifically substituted thiophene intermediates. orgsyn.org
Current Research Landscape and Academic Interest in this compound
While specific academic publications focusing exclusively on this compound are not widespread, its significance is evident from its role as a key intermediate in synthetic chemistry, particularly highlighted in patent literature. chiralen.com The compound has been cited in patents for the synthesis of complex nitrogen-containing heterocyclic systems, such as N-H ketoamides and substituted 6-aza-isoindolin-1-one derivatives. chiralen.com This demonstrates its value as a building block for creating larger molecules with potential applications in pharmaceuticals and materials science.
The academic interest in this compound lies in the combination of its two functional moieties. The brominated thiophene ring is a versatile platform for further elaboration, primarily through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Kumada), where the bromine atom can be substituted with various organic groups to construct complex molecular architectures. jcu.edu.au Simultaneously, the reactive acetaldehyde group allows for a range of transformations, including cyclization, condensation, and oxidation/reduction, to build upon the core structure.
The broader research landscape shows a sustained and intense interest in the synthesis and application of novel thiophene derivatives. Recent studies have explored new synthetic routes to functionalized thiophenes for use as potential anticancer agents and for the development of advanced organic electronic materials. researchgate.netmdpi.commdpi.com In this context, this compound represents a valuable, pre-functionalized starting material for accessing these next-generation compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5BrOS |
|---|---|
Molecular Weight |
205.07 g/mol |
IUPAC Name |
2-(3-bromothiophen-2-yl)acetaldehyde |
InChI |
InChI=1S/C6H5BrOS/c7-5-2-4-9-6(5)1-3-8/h2-4H,1H2 |
InChI Key |
QHVUPTNNHXCNBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)CC=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Bromothiophen 2 Yl Acetaldehyde and Analogues
De Novo Synthetic Routes to the Thiophene (B33073) Core
These approaches focus on assembling the 3-bromo-2-substituted thiophene skeleton from simpler thiophene precursors. The key challenges lie in achieving the correct regiochemistry for the bromine and the acetaldehyde (B116499) substituents.
Strategies for Regioselective Bromination of Thiophene Precursors
Direct electrophilic bromination of thiophene is not a viable method for producing 3-bromothiophene (B43185) as it overwhelmingly favors substitution at the more reactive α-positions (2- and 5-positions). Therefore, indirect methods are required to install a bromine atom regioselectively at the 3-position, which is a crucial first step in synthesizing the target molecule's core.
A common and effective strategy begins with the exhaustive bromination of thiophene to produce 2,3,5-tribromothiophene (B1329576). This intermediate is then subjected to a selective reduction (dehalogenation) that preferentially removes the more reactive α-bromines. A well-established procedure for this selective debromination involves refluxing 2,3,5-tribromothiophene with zinc dust in acetic acid. scispace.com This method yields 3-bromothiophene, which serves as the key precursor for subsequent functionalization at the 2-position. orgsyn.org
| Method | Starting Material | Reagents | Product | Key Feature |
| Direct Bromination | Thiophene | Br₂, Chloroform | 2,3,5-Tribromothiophene | Exhaustive bromination to set the stage for selective reduction. orgsyn.org |
| Reductive Debromination | 2,3,5-Tribromothiophene | Zn dust, Acetic Acid | 3-Bromothiophene | Regioselective removal of α-bromines to yield the desired 3-bromo isomer. scispace.com |
| Direct Bromination | 2-Acetylthiophene | N-Bromosuccinimide (NBS) | 2-Acetyl-5-bromothiophene | Used for synthesizing isomers; highlights the α-directing effect of the acetyl group. researchgate.net |
Introduction of the Acetaldehyde Moiety via Formylation Reactions
Direct introduction of the two-carbon acetaldehyde side chain is often challenging. A more practical approach involves a two-step sequence: first, the introduction of a one-carbon formyl group (-CHO) to create a thiophenecarboxaldehyde, followed by a one-carbon homologation (a reaction that extends a carbon chain by one unit).
The key intermediate, 3-bromo-2-formylthiophene, can be synthesized from 3-bromothiophene via a regioselective metallation-formylation sequence. aobchem.comnih.gov The hydrogen at the 2-position of 3-bromothiophene is the most acidic, allowing for its selective deprotonation by a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C). researchgate.net This process, known as lithium-halogen exchange or direct lithiation, generates a 3-bromo-2-thienyllithium intermediate. This highly reactive nucleophile is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to yield 3-bromo-2-formylthiophene after an aqueous workup. tandfonline.comtandfonline.comcommonorganicchemistry.com The resulting aldehyde can then be converted to the target acetaldehyde via methods like the Wittig reaction with (methoxymethyl)triphenylphosphine followed by hydrolysis.
Functional Group Interconversion Approaches
These methods start with a molecule that already contains the 3-bromo-2-thienyl core and convert an existing functional group at the 2-position into the desired acetaldehyde moiety.
Reduction of Carboxylic Acid Derivatives to Acetaldehyde
This pathway begins with 2-(3-bromothiophen-2-yl)acetic acid or its derivatives. Carboxylic acids are typically resistant to direct reduction to aldehydes, as most strong reducing agents will proceed to the primary alcohol. However, a classic and effective method for this transformation is the Rosenmund reduction . wikipedia.orgalfa-chemistry.combyjus.com
The process involves two main steps:
Activation of the Carboxylic Acid : The starting material, 2-(3-bromothiophen-2-yl)acetic acid, is first converted into a more reactive derivative, typically the acyl chloride. This is commonly achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride.
Catalytic Hydrogenation : The resulting 2-(3-bromothiophen-2-yl)acetyl chloride is then subjected to catalytic hydrogenation using hydrogen gas. The key to stopping the reduction at the aldehyde stage is the use of a "poisoned" catalyst. The standard Rosenmund catalyst is palladium supported on barium sulfate (B86663) (Pd/BaSO₄), often treated with a catalyst poison like quinoline-sulfur or thiourea. alfa-chemistry.commedium.com The poison deactivates the most reactive sites on the palladium catalyst, preventing the over-reduction of the newly formed aldehyde to the corresponding alcohol. byjus.comresearchgate.net
| Reagent | Role | Purpose |
| Thionyl Chloride (SOCl₂) | Activating Agent | Converts the carboxylic acid to the more reactive acyl chloride. |
| Hydrogen (H₂) | Reducing Agent | Provides the hydride for the reduction of the acyl chloride. |
| Palladium on Barium Sulfate (Pd/BaSO₄) | Catalyst | Facilitates the hydrogenation reaction. |
| Quinoline-Sulfur | Catalyst Poison | Deactivates the catalyst to prevent over-reduction of the aldehyde product. medium.com |
Oxidation of Corresponding Alcohol Precursors
An alternative and widely used approach is the mild oxidation of the corresponding primary alcohol, 2-(3-bromothiophen-2-yl)ethanol. chemicalbook.com The synthesis of aldehydes from primary alcohols requires careful selection of the oxidizing agent to avoid over-oxidation to the carboxylic acid. Several modern, mild oxidation methods are highly effective for this transformation.
Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated at low temperatures (typically -78 °C) with oxalyl chloride or trifluoroacetic anhydride. wikipedia.orgalfa-chemistry.com The resulting intermediate reacts with the primary alcohol, and the subsequent addition of a hindered organic base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), promotes an elimination reaction to yield the aldehyde, dimethyl sulfide, and other byproducts. organic-chemistry.orgjk-sci.comchemistryhall.com The Swern oxidation is known for its high yields and tolerance of a wide variety of functional groups. wikipedia.org
Dess-Martin Oxidation : This reaction employs the Dess-Martin periodinane (DMP), a hypervalent iodine compound, as the oxidizing agent. wikipedia.orgwikipedia.org The oxidation can be performed under neutral pH and at room temperature in chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂). alfa-chemistry.comchemistrysteps.com DMP is highly selective for oxidizing primary and secondary alcohols and is appreciated for its mild conditions, rapid reaction times, and straightforward workup. thermofisher.com
Advanced Coupling Strategies in the Synthesis of 2-(3-Bromothiophen-2-yl)acetaldehyde
Modern synthetic chemistry offers powerful tools for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. These methods can be employed to construct the target molecule by coupling two fragments.
The Suzuki-Miyaura cross-coupling reaction is a particularly versatile method for this purpose. researchgate.netsemanticscholar.org A plausible synthetic route could involve the palladium-catalyzed coupling of an organoboron reagent (a boronic acid or boronic ester) with an appropriate halo-thiophene.
One potential strategy involves:
Starting with 2,3-dibromothiophene. The bromine at the 2-position is generally more reactive in palladium-catalyzed couplings than the one at the 3-position.
Coupling this dihalide with an organoboron reagent that contains a protected acetaldehyde moiety. For example, the boronic ester of acetaldehyde ethylene (B1197577) acetal (B89532) could be used.
The Suzuki coupling would regioselectively form the C-C bond at the 2-position, yielding 3-bromo-2-(1,3-dioxolan-2-ylmethyl)thiophene.
A final acid-catalyzed hydrolysis step would deprotect the acetal, revealing the desired acetaldehyde functional group.
This approach leverages the high functional group tolerance and reliability of the Suzuki reaction to build the core structure efficiently. nih.govnih.gov The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or DMF). researchgate.netnih.govorganic-chemistry.org
| Thiophene Substrate | Coupling Partner | Catalyst System (Example) | Product Type |
| 2-Bromo-5-(bromomethyl)thiophene | Arylboronic Acid | Pd(PPh₃)₄, K₃PO₄ | 2-(Bromomethyl)-5-aryl-thiophene. nih.gov |
| 2-Acetyl-5-bromothiophene | Arylboronic Acid | Pd(II)-precatalyst, KOH | 2-Acetyl-5-arylthiophene. researchgate.net |
| 3-Methylthiophene-2-carbonyl chloride | Arylboronic Acid | Pd(0), Cs₂CO₃ | 2-Aroyl-3-methylthiophene. researchgate.net |
Cross-Coupling Reactions for Thiophene Substitution
Cross-coupling reactions, particularly those catalyzed by palladium, are fundamental tools for forming carbon-carbon bonds and are widely used in the synthesis of substituted thiophenes. nih.govwikipedia.org These reactions allow for the selective functionalization of brominated thiophene precursors, which is essential for creating the specific substitution pattern found in this compound. The reactivity of C-Br bonds on the thiophene ring can be selectively exploited based on their position (α or β to the sulfur atom) and the reaction conditions employed. nih.govresearchgate.net
The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction that joins an organoboron species (like a boronic acid) with an organohalide. wikipedia.orgharvard.edu This method is valued for its mild reaction conditions, tolerance of a broad range of functional groups, and the generation of non-toxic byproducts. nih.govnih.gov In the context of thiophene synthesis, it is frequently used to introduce aryl or other carbon-based substituents.
Research has demonstrated the regioselective nature of Suzuki couplings on poly-brominated thiophenes. For instance, in 2,5-dibromo-3-alkylthiophenes, the C5-Br bond is more reactive and couples preferentially with arylboronic acids, allowing for the synthesis of 5-aryl-2-bromo-3-alkylthiophenes. nih.govnih.gov This selectivity is crucial for building complex thiophene structures. The choice of catalyst, base, and solvent system is critical for achieving high yields. nih.govunimib.it Palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄, are common catalysts, while bases like potassium phosphate (B84403) (K₃PO₄) or sodium carbonate (Na₂CO₃) are often used. nih.govharvard.edu
Table 1: Examples of Suzuki-Miyaura Coupling on Brominated Thiophenes
| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | nih.gov |
| 2,5-Dibromo-3-methylthiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 63 | nih.gov |
| 3-Bromothiophene | 4-Anilineboronic acid | Pd(dtbpf)Cl₂ | K₃PO₄ | Kolliphor EL/H₂O | 96 | unimib.it |
This table is interactive and can be sorted by column.
The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org A key advantage of Stille reactions is that organostannanes are generally stable to air and moisture and are tolerant of many functional groups. wikipedia.orgnrochemistry.com However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org
The mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnrochemistry.com This reaction has been effectively applied to the synthesis of substituted thiophenes. The choice of palladium catalyst, ligands, and additives can significantly influence the reaction's efficiency. For example, the addition of copper(I) iodide (CuI) can accelerate the reaction rate. harvard.edu Different palladium sources, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with phosphine ligands like P(o-tol)₃, are commonly employed. rsc.org
Table 2: Examples of Stille Coupling on Brominated Thiophenes
| Starting Material | Coupling Partner | Catalyst / Ligand | Solvent | Temperature (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline | 5-Hexyl-2-thiophenyl tributylstannane | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 110 | - | rsc.org |
| Aryl Bromide | Organostannane | Pd(PPh₃)₄ | DMF | 95 | 67 | harvard.edu |
This table is interactive and can be sorted by column.
Stereoselective Synthesis of Chiral Acetaldehyde Derivatives
One common approach involves the asymmetric oxidation of a corresponding chiral alcohol. qmul.ac.uk Alternatively, stereoselective reduction of a prochiral ketone or the use of chiral auxiliaries can establish the desired stereochemistry. For instance, chiral ligands can be employed in catalytic asymmetric reactions to produce enantiomerically enriched products. researchgate.net The development of such methods for thiophene-based acetaldehyde derivatives would be a valuable extension of current synthetic capabilities, particularly for applications in medicinal chemistry where stereochemistry is often critical.
One-Pot and Multicomponent Reaction Sequences
A notable one-pot procedure relevant to the synthesis of thiophene aldehydes starts from dibromothiophenes. scispace.com This method involves a step-wise halogen-metal exchange using an organolithium reagent. First, one bromine is exchanged, and the resulting thienyllithium intermediate is reacted with an electrophile like N,N-dimethylformamide (DMF) to install a protected aldehyde group. A second equivalent of organolithium is then added to exchange the remaining bromine, allowing for the introduction of a second functional group. This strategy is highly time-saving compared to traditional multi-step methods that require protection and deprotection of the aldehyde. scispace.com Such a sequence could be adapted to produce this compound by carefully choosing the starting dibromothiophene and the sequence of reactions.
Green Chemistry Approaches in the Synthesis of this compound
Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. nih.govrsc.org In thiophene synthesis, green approaches include the use of environmentally benign solvents, solvent-free conditions, and safer reagents. eurekaselect.comresearchgate.net
One green methodology involves using ethanol (B145695) as a solvent instead of more toxic halogenated solvents. nih.gov Copper-mediated halocyclization reactions in ethanol have been developed for creating halogenated thiophenes from simple starting materials under mild conditions, achieving high yields. nih.gov Furthermore, the use of deep eutectic solvents or ionic liquids has been explored as a green alternative to traditional volatile organic solvents. rsc.org For cross-coupling reactions like the Suzuki coupling, performing the reaction in water using surfactants to create micelles can eliminate the need for organic solvents and inert atmospheres, representing a significant green advancement. unimib.it Applying these principles—such as using aqueous Suzuki coupling or employing safer solvents and catalysts—to the synthetic route of this compound would enhance its environmental sustainability.
Reactivity and Transformation of 2 3 Bromothiophen 2 Yl Acetaldehyde
Reactivity of the Acetaldehyde (B116499) Moiety
The acetaldehyde group (-CH₂CHO) is a key center of reactivity in the molecule. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. The adjacent α-hydrogens are acidic and can be removed by a base to form a nucleophilic enolate. These characteristics allow the acetaldehyde moiety to participate in a wide range of important chemical transformations, including nucleophilic additions and condensation reactions.
Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.org This process is central to several synthetic transformations.
The aldehyde functional group of 2-(3-Bromothiophen-2-yl)acetaldehyde can be readily reduced to a primary alcohol, yielding 2-(3-Bromothiophen-2-yl)ethanol. This transformation is typically accomplished using complex metal hydride reagents. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) serve as sources of hydride ions (H⁻), which act as nucleophiles. The hydride attacks the carbonyl carbon, and a subsequent workup with a proton source (like water or dilute acid) protonates the resulting alkoxide intermediate to give the final alcohol product. This selective reduction is a common and high-yielding method for converting aldehydes to their corresponding alcohols without affecting other reducible groups under controlled conditions.
Table 1: Hydride Reduction of this compound
| Reactant | Reagent | Product |
|---|---|---|
| This compound | 1. Sodium Borohydride (NaBH₄) 2. H₂O or mild acid | 2-(3-Bromothiophen-2-yl)ethanol |
Organometallic reagents, such as Grignard (R-MgX) and organozinc (R-ZnX or R₂Zn) compounds, are potent nucleophiles that readily add to the carbonyl carbon of aldehydes. nih.govnih.gov The reaction of this compound with these reagents results in the formation of a new carbon-carbon bond and, after acidic workup, produces a secondary alcohol. The R-group from the organometallic reagent attaches to the carbonyl carbon, and the carbonyl oxygen is converted into a hydroxyl group. Organozinc reagents are often considered milder and more functionally-group-tolerant than their Grignard counterparts. researchgate.net The choice of the specific organometallic reagent allows for the synthesis of a diverse array of substituted secondary alcohols.
Table 2: Organometallic Addition to this compound
| Reactant | Reagent Example | Intermediate | Final Product |
|---|---|---|---|
| This compound | Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 1-(3-Bromothiophen-2-yl)propan-2-ol |
| This compound | Phenylmagnesium chloride (C₆H₅MgCl) | Magnesium alkoxide | 1-(3-Bromothiophen-2-yl)-2-phenylethanol |
In the presence of an acid catalyst, this compound reacts reversibly with alcohols to form hemiacetals and subsequently acetals. libretexts.orglibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate that, upon deprotonation, yields a hemiacetal. khanacademy.org Hemiacetals contain both a hydroxyl (-OH) and an alkoxy (-OR) group on the same carbon. libretexts.org If an excess of the alcohol is present, the reaction can proceed further. The hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (water). Subsequent elimination of water forms a resonance-stabilized carbocation, which is then attacked by a second molecule of alcohol. Deprotonation of this final intermediate yields an acetal (B89532), a stable compound with two alkoxy groups attached to the same carbon. The formation of cyclic acetals is particularly favorable when a diol, such as ethylene (B1197577) glycol, is used. libretexts.org
Table 3: Hemiacetal and Acetal Formation from this compound
| Reactant | Reagent(s) | Intermediate Product | Final Product |
|---|---|---|---|
| This compound | Methanol (CH₃OH, 1 equiv.), H⁺ catalyst | 1-(3-Bromothiophen-2-yl)-1-methoxyethanol (Hemiacetal) | 2-(1,1-Dimethoxyethyl)-3-bromothiophene (Acetal) |
Condensation reactions involve an initial nucleophilic addition step followed by a dehydration (elimination of water) step. For aldehydes, the most significant of these is the aldol (B89426) condensation.
The aldol condensation is a powerful carbon-carbon bond-forming reaction. libretexts.org When this compound is reacted with a different carbonyl compound, specifically one that can form an enolate, a crossed or mixed aldol condensation occurs. libretexts.org A particularly important variant is the Claisen-Schmidt condensation, where an aldehyde reacts with a ketone in the presence of a base (like sodium hydroxide). libretexts.org
In this reaction, the base removes an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion. This enolate then acts as a carbon nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate (the aldol adduct) readily undergoes dehydration, often spontaneously or with gentle heating, to yield a highly stable α,β-unsaturated ketone, also known as a chalcone (B49325) derivative. uobabylon.edu.iq The stability of the final conjugated system drives the reaction towards completion. uobabylon.edu.iq
Table 4: Claisen-Schmidt Condensation with this compound
| Ketone Partner | Base Catalyst | Aldol Adduct (Intermediate) | Final Product (α,β-Unsaturated Ketone) |
|---|---|---|---|
| Acetone | NaOH or KOH | 5-(3-Bromothiophen-2-yl)-4-hydroxypentan-2-one | 5-(3-Bromothiophen-2-yl)pent-3-en-2-one |
| Acetophenone (B1666503) | NaOH or KOH | 4-(3-Bromothiophen-2-yl)-3-hydroxy-1-phenylbutan-1-one | 4-(3-Bromothiophen-2-yl)-1-phenylbut-3-en-1-one |
Condensation Reactions
Knoevenagel Condensation Derivatives
The aldehyde functional group in this compound readily participates in Knoevenagel condensation reactions with active methylene (B1212753) compounds. This reaction is a classic method for the formation of carbon-carbon double bonds. The condensation is typically catalyzed by a weak base, such as an amine or an ammonium (B1175870) salt, and proceeds through the formation of a stable carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new α,β-unsaturated system.
A variety of active methylene compounds can be employed in this reaction, leading to a diverse library of derivatives. For instance, the reaction with malononitrile (B47326) or ethyl cyanoacetate (B8463686) introduces a dicyanovinyl or a cyano(ethoxycarbonyl)vinyl group, respectively. These electron-withdrawing groups significantly influence the electronic properties of the resulting molecule. While specific studies on this compound are not extensively documented, the reactivity is analogous to other bromothiophene aldehydes. For example, a three-component one-pot synthesis involving a Suzuki coupling followed by a Knoevenagel condensation has been utilized to create merocyanine (B1260669) dyes from 5-bromothiophene-2-carbaldehyde, demonstrating the feasibility of this transformation on similar substrates. mdpi.com
| Active Methylene Compound | Catalyst | Product |
| Malononitrile | Piperidine | 2-(2-(3-Bromothiophen-2-yl)ethylidene)malononitrile |
| Ethyl Cyanoacetate | Ammonium Acetate | Ethyl 2-cyano-4-(3-bromothiophen-2-yl)but-2-enoate |
| Diethyl Malonate | Sodium Ethoxide | Diethyl 2-(2-(3-bromothiophen-2-yl)ethylidene)malonate |
Imine and Enamine Formation
The carbonyl group of this compound is also susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of imines (Schiff bases) and enamines, respectively. These reactions are fundamental in organic chemistry for the synthesis of nitrogen-containing compounds.
The reaction with a primary amine involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. This reaction is typically acid-catalyzed to facilitate the removal of the water molecule. The formation of imines from aldehydes is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture.
When this compound reacts with a secondary amine, the initially formed iminium ion cannot be neutralized by deprotonation at the nitrogen atom. Instead, a proton is lost from the adjacent carbon atom, leading to the formation of an enamine. Enamines are versatile synthetic intermediates due to the nucleophilic character of the α-carbon.
| Amine Reactant | Product Type | Product Name |
| Aniline | Imine | N-(2-(3-Bromothiophen-2-yl)ethylidene)aniline |
| Benzylamine | Imine | N-(2-(3-Bromothiophen-2-yl)ethylidene)-1-phenylmethanamine |
| Morpholine | Enamine | 4-(2-(3-Bromothiophen-2-yl)vinyl)morpholine |
| Pyrrolidine | Enamine | 1-(2-(3-Bromothiophen-2-yl)vinyl)pyrrolidine |
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-(3-bromothiophen-2-yl)acetic acid. A variety of oxidizing agents can be employed for this transformation, ranging from mild to strong oxidants. Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O) as in the Tollens' test. Milder and more selective methods, such as the use of pyridinium (B92312) chlorochromate (PCC) or sodium chlorite (B76162) (NaClO₂), are also effective. moldb.comresearchgate.net The choice of oxidant is often dictated by the presence of other functional groups in the molecule that might be sensitive to oxidation. In the case of this compound, the thiophene (B33073) ring is generally stable to many of these oxidizing conditions.
| Oxidizing Agent | Solvent | Reaction Conditions |
| Potassium Permanganate (KMnO₄) | Acetone/Water | 0 °C to room temperature |
| Jones Reagent (CrO₃, H₂SO₄) | Acetone | 0 °C |
| Silver(I) Oxide (Ag₂O) | Aqueous Ammonia | Room temperature |
| Sodium Chlorite (NaClO₂) / H₂O₂ | Acetonitrile/Water | Room temperature |
Reactivity of the Bromine Atom on the Thiophene Ring
The bromine atom at the 3-position of the thiophene ring provides a handle for further functionalization of the molecule through reactions that activate the carbon-halogen bond.
Carbon-Halogen Bond Activation for Further Functionalization
The carbon-bromine bond in this compound can be activated through various organometallic reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and have been widely applied to aryl and heteroaryl halides. The bromine atom on the thiophene ring of this compound is well-suited for such transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromothiophene with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is highly versatile for the formation of biaryl and heteroaryl-aryl structures. While the aldehyde functionality could potentially interfere with some catalytic systems, appropriate choice of ligands and reaction conditions can often mitigate these issues. The Suzuki-Miyaura coupling has been successfully performed on various bromothiophene derivatives. vulcanchem.commdpi.comrsc.org
Heck-Mizoroki Reaction: In the Heck reaction, the bromothiophene is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction leads to the formation of a new substituted alkene, extending the carbon framework of the molecule. The regioselectivity of the addition to the alkene is a key aspect of this reaction. mdpi.comlibretexts.org
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the bromothiophene with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This method is invaluable for the synthesis of aryl and heteroaryl alkynes. wikipedia.orgchiralen.comrsc.org
| Coupling Partner | Catalyst System | Product |
| Phenylboronic Acid (Suzuki) | Pd(PPh₃)₄, K₂CO₃ | 2-(3-Phenylthiophen-2-yl)acetaldehyde |
| Styrene (Heck) | Pd(OAc)₂, PPh₃, Et₃N | 2-(3-((E)-2-Phenylvinyl)thiophen-2-yl)acetaldehyde |
| Phenylacetylene (Sonogashira) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(3-(Phenylethynyl)thiophen-2-yl)acetaldehyde |
Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic reagent. This transformation is typically achieved by treating the halide with a strong organometallic base, such as an alkyllithium reagent or a Grignard reagent. nih.gov
For this compound, the direct application of strong organolithium reagents like n-butyllithium or tert-butyllithium (B1211817) for halogen-lithium exchange is complicated by the presence of the acidic α-protons of the acetaldehyde group. These strong bases would likely deprotonate the α-carbon, leading to the formation of an enolate, rather than undergoing the desired halogen-metal exchange.
To circumvent this issue, protection of the aldehyde group, for instance as an acetal, would be necessary before attempting the halogen-metal exchange. Following the exchange, the resulting organolithium or Grignard reagent can then be reacted with a variety of electrophiles to introduce new functional groups at the 3-position of the thiophene ring. Subsequent deprotection of the aldehyde would then yield the desired functionalized product. An alternative approach involves the use of a combination of i-PrMgCl and n-BuLi, which has been shown to be effective for halogen-metal exchange on heterocyclic substrates bearing acidic protons. mdpi.com
| Reagent | Electrophile (after exchange) | Product (after deprotection) |
| n-Butyllithium (with protected aldehyde) | N,N-Dimethylformamide (DMF) | 2-(3-Formylthiophen-2-yl)acetaldehyde |
| Isopropylmagnesium chloride (with protected aldehyde) | Carbon Dioxide (CO₂) | 2-(2-Oxoethyl)thiophene-3-carboxylic acid |
| t-Butyllithium (with protected aldehyde) | Trimethylsilyl chloride (TMSCl) | 2-(3-(Trimethylsilyl)thiophen-2-yl)acetaldehyde |
Nucleophilic Aromatic Substitution on the Bromothiophene System
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway. chemistrysteps.com The first step involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com In the second step, the leaving group is eliminated, which restores the aromaticity of the ring. chemistrysteps.com
For SNAr to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.com
In the case of this compound, the leaving group is the bromine atom at the C3 position. The acetaldehyde group at the C2 position is an electron-withdrawing group due to the carbonyl's inductive and resonance effects. Being ortho to the bromine atom, it can potentially activate the ring towards nucleophilic attack. However, the aldehyde group is considered a moderately deactivating group, and SNAr reactions on aryl halides generally require stronger activation, such as from a nitro group, to proceed efficiently under standard conditions. chemistrysteps.comresearchgate.net
The reactivity in SNAr reactions on thiophene derivatives can be complex. Studies on substituted 2-L-3-nitro-5-X-thiophenes have provided insight into the mechanism and the factors influencing reactivity, highlighting the importance of the intermediate complex. researchgate.net The generally accepted mechanism involves the addition of the nucleophile to the carbon undergoing substitution, leading to a tetrahedral intermediate. researchgate.net While a concerted (cSNAr) mechanism has been identified for some highly electron-poor aromatic systems, the stepwise pathway is more common, especially when the ring is activated by EWGs that can stabilize the intermediate. nih.gov
| Factor | Requirement for SNAr | Relevance to this compound |
|---|---|---|
| Leaving Group | A good leaving group (typically a halide). | Bromine at C3 serves as the leaving group. |
| Ring Activation | Presence of strong electron-withdrawing groups (e.g., -NO2, -CN, -COR) ortho or para to the leaving group. chemistrysteps.com | The acetaldehyde group (-CHO) at C2 is an ortho electron-withdrawing group, providing some activation. |
| Nucleophile | A strong nucleophile (e.g., –OH, –OR, NH3). chemistrysteps.com | Reaction would require a strong nucleophile. |
| Mechanism | Typically a two-step addition-elimination process via a Meisenheimer complex. chemistrysteps.comresearchgate.net | The reaction would be expected to proceed via this mechanism, but the stability of the intermediate is a key factor. |
Reactivity of the Thiophene Heterocycle
The thiophene ring is an electron-rich aromatic system, making it more reactive towards electrophiles than benzene (B151609). nih.gov The sulfur atom plays a crucial role in this reactivity, as it can stabilize the cationic intermediate formed during electrophilic attack.
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of thiophene. nih.govwikipedia.org The reaction proceeds via a two-step mechanism involving the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation (an arenium ion or Wheland intermediate), followed by the loss of a proton to restore aromaticity. libretexts.org
The regioselectivity of SEAr on a substituted thiophene is governed by the electronic effects of the substituents already present on the ring. In this compound, two substituents influence the position of further substitution:
2-acetaldehyde group (-CHO): This is a deactivating group due to its electron-withdrawing nature. It directs incoming electrophiles primarily to the meta position (C4).
3-bromo group (-Br): Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho- and para-directors because their lone pairs can stabilize the cationic intermediate through resonance. In this case, it directs incoming electrophiles to the C2 and C5 positions.
Considering these competing effects:
Position C5: This position is para to the bromine atom (an activating directing effect) and is also the preferred site of substitution for unsubstituted thiophene due to activation by the sulfur atom. This is the most likely site for electrophilic attack.
Position C4: This position is meta to the acetaldehyde group (a weak directing effect) and ortho to the bromine atom. Steric hindrance from the adjacent bromine may also play a role.
Position C2: This position is already substituted.
Therefore, the predominant outcome for an electrophilic aromatic substitution reaction, such as nitration, halogenation, or Friedel-Crafts acylation, on this compound is expected to be substitution at the C5 position. lumenlearning.com
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| Acetaldehyde (-CHO) | C2 | Electron-withdrawing (Deactivating) | Meta (to C4) |
| Bromine (-Br) | C3 | Electron-withdrawing (Deactivating), but resonance donor | Ortho, Para (to C2, C5) |
| Predicted Site of Substitution | C5 |
While the thiophene ring is aromatic and generally stable, it can undergo ring-opening reactions under specific conditions, often initiated by nucleophilic attack. For instance, studies have shown that substituted nitrothiophenes can undergo ring-opening when treated with nucleophiles like pyrrolidine. semanticscholar.org This type of reaction proceeds through an initial nucleophilic addition to the ring, followed by cleavage of a carbon-sulfur bond. The presence of strong electron-withdrawing groups facilitates such attacks by making the ring more electron-deficient. The acetaldehyde group in this compound, while not as potent as a nitro group, could potentially render the ring susceptible to cleavage by very strong nucleophiles or under forcing conditions.
Conversely, the synthesis of thiophene derivatives frequently relies on ring-closing reactions. These methods typically construct the heterocyclic ring from acyclic precursors. Common strategies include the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide, and the Gewald reaction, a multicomponent reaction that combines a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. nih.gov Another approach involves the cyclization of appropriately functionalized precursors, such as the reaction of β-aryl-β-chloroacroleins with a sulfur source and chloroacetone. mdpi.com These ring-forming reactions provide a versatile means to access a wide array of substituted thiophenes. researchgate.net
| Reaction Type | Description | Example Precursors/Reagents |
|---|---|---|
| Ring-Opening | Cleavage of the thiophene ring, often initiated by nucleophilic attack on an electron-deficient ring. semanticscholar.org | Substituted nitrothiophenes + strong nucleophiles (e.g., pyrrolidine). |
| Ring-Closing (Paal-Knorr) | Formation of the thiophene ring from a 1,4-dicarbonyl compound. nih.gov | 1,4-dicarbonyls + sulfurizing agent (e.g., P4S10, Lawesson's reagent). |
| Ring-Closing (Gewald) | Multicomponent reaction to form 2-aminothiophenes. nih.gov | Ketone/aldehyde + α-cyanoester + elemental sulfur + base. |
| Ring-Closing (from Chloroacroleins) | Cyclization strategy to form 5-aryl-2-acetylthiophenes. mdpi.com | β-chloroacroleins + Na2S + chloroacetone. |
Applications of 2 3 Bromothiophen 2 Yl Acetaldehyde in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Heterocyclic Systems
The aldehyde and the bromo-substituted thiophene (B33073) ring are key features that chemists exploit to construct more elaborate molecular architectures, particularly complex heterocyclic systems that are often the core of pharmacologically active compounds and advanced materials.
Construction of Fused Thiophene Derivatives
The inherent reactivity of 2-(3-Bromothiophen-2-yl)acetaldehyde makes it a suitable starting material for the synthesis of fused thiophene derivatives, such as thienopyridines and thienothiophenes. These fused systems are of significant interest due to their presence in numerous biologically active compounds and organic electronic materials. nih.govresearchgate.netmdpi.com
A common strategy involves an initial condensation reaction utilizing the aldehyde functionality. For instance, base-catalyzed aldol (B89426) condensation of this compound with substituted ketones yields α,β-unsaturated ketones, commonly known as chalcones. vulcanchem.com These chalcone (B49325) intermediates can then undergo cyclization reactions to form fused heterocyclic rings. For example, reaction with reagents containing active methylene (B1212753) groups in the presence of a base can lead to the formation of thienopyridine scaffolds. researchcommons.org While specific examples starting directly from this compound are not extensively documented, the general reactivity pattern is well-established for similar thiophene aldehydes.
Furthermore, the synthesis of thieno[3,2-b]thiophenes, a class of fused thiophenes, has been accomplished starting from 3-bromothiophene (B43185). mdpi.com This highlights the utility of the bromothiophene core in building such fused systems, suggesting that this compound could serve as a precursor in similar multi-step synthetic sequences.
Table 1: Potential Reactions for Fused Thiophene Synthesis
| Reaction Type | Reactant/Reagent | Intermediate | Fused System |
|---|---|---|---|
| Aldol Condensation | Substituted Ketone | α,β-Unsaturated Ketone (Chalcone) | - |
| Gewald Reaction | Active Methylene Nitrile, Sulfur | 2-Aminothiophene | Thienopyrimidine |
| Friedländer Annulation | 2-Aminoaryl Ketone | - | Thienoquinoline |
Synthesis of Spirocyclic Compounds
Spirocyclic compounds, which contain two rings connected by a single common atom, are challenging synthetic targets with significant applications in medicinal chemistry. The aldehyde group of this compound provides a key functional handle for incorporation into spirocyclic frameworks. Although direct synthesis of spirocycles from this specific aldehyde is not prominently featured in the literature, its aldehyde functionality makes it a potential candidate for established spirocyclization methodologies.
For example, it could participate in multi-component reactions designed to build spirocyclic scaffolds in a single step. Alternatively, the aldehyde can be elaborated into a more complex intermediate containing a tethered nucleophile or electrophile, which could then undergo an intramolecular cyclization to form the spiro-center. The versatility of aldehydes in reactions such as Knoevenagel condensations, Wittig reactions, and organocatalytic asymmetric reactions opens up numerous possibilities for creating precursors suitable for spiro-annulation.
Building Block for Functional Materials
The unique electronic properties of the thiophene ring, modified by the presence of a bromine atom, make this compound an attractive building block for the synthesis of advanced functional materials.
Applications in Organic Electronics
Thiophene-based molecules are cornerstones of organic electronics, widely used in the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The incorporation of this compound into larger conjugated systems can modulate their electronic properties. The electron-withdrawing nature of the bromine atom can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for tuning the performance of electronic devices.
The aldehyde group serves as a versatile point of attachment or modification. It can be used to anchor the molecule to surfaces or to react with other monomers to form conjugated polymers. Research has shown that thiophene-based aldehydes are valuable for creating functionalizable and adhesive semiconducting polymers, paving the way for applications in bioelectronics where interfacing with biological systems is crucial. nih.govacs.org
Table 2: Role in Organic Electronic Materials
| Feature | Contribution | Potential Application |
|---|---|---|
| Bromothiophene Core | Influences HOMO/LUMO levels, enhances charge carrier mobility | Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs) |
Role in the Synthesis of Polymeric Architectures
The aldehyde functionality of this compound is pivotal for its use in creating complex polymeric architectures. Aldehydes can participate in various polymerization reactions, such as condensation polymerization with suitable co-monomers like amines or active methylene compounds, to form novel polymer backbones. google.com
Moreover, the aldehyde group is highly effective for post-polymerization modification. For instance, a polymer containing this unit can be cross-linked by reacting the aldehyde groups with cross-linking agents like diamines, which can improve the material's thermal stability and insolubility. nih.gov This reactivity also allows for the grafting of other molecules onto the polymer surface, creating functional materials with tailored properties, such as fluorescent semiconducting films. nih.govacs.org The ability to create such well-defined polymeric structures is essential for developing next-generation materials for electronics, sensing, and biomedical applications.
Intermediate in the Synthesis of Specific Target Molecules
Beyond its role in materials science, this compound is a valuable intermediate in the multi-step synthesis of specific, often biologically active, target molecules. Its aldehyde group can be readily transformed into a wide range of other functional groups, making it a versatile precursor.
One notable application is its potential role as a precursor in the synthesis of 5-HT₃ receptor antagonists. nih.gov These antagonists are a class of drugs used to prevent and treat nausea and vomiting, particularly that induced by chemotherapy. amegroups.orgamegroups.cnnih.gov The thiophene moiety is a common feature in various pharmacologically active compounds, and the specific substitution pattern of this compound can be crucial for achieving the desired biological activity and receptor binding affinity. The synthesis of these complex drug molecules often involves the strategic modification of the aldehyde group and further reactions on the thiophene ring.
The synthetic utility of the aldehyde group is broad, allowing access to a diverse range of chemical structures.
Table 3: Synthetic Transformations of the Aldehyde Group
| Reaction Type | Reagent(s) | Product Functional Group | Potential Application |
|---|---|---|---|
| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Amine | Synthesis of pharmaceutical intermediates |
| Wittig Reaction | Phosphonium Ylide | Alkene | C-C bond formation, natural product synthesis |
| Grignard Reaction | Organomagnesium Halide | Secondary Alcohol | Access to chiral centers, complex molecule synthesis |
| Oxidation | Oxidizing Agent (e.g., PCC, KMnO₄) | Carboxylic Acid | Precursor for amides, esters |
This versatility underscores the importance of this compound as a key intermediate, enabling chemists to efficiently construct complex molecular frameworks from a readily accessible starting material.
Preparation of Chalcone Derivatives
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are pivotal intermediates in the biosynthesis of flavonoids and serve as versatile synthons for various heterocyclic compounds. nih.govacs.org The most prominent and widely adopted method for synthesizing these compounds is the Claisen-Schmidt condensation. journaljpri.comwikipedia.org This reaction involves the base- or acid-catalyzed condensation between an aromatic aldehyde and an aryl ketone. nih.govtaylorandfrancis.com
In this context, this compound functions as the aldehyde component, reacting with various substituted acetophenones to yield thiophene-substituted chalcones. journaljpri.comsemanticscholar.org The reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), with an alcohol like ethanol (B145695) often serving as the solvent. nih.govnih.gov The general mechanism involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone system characteristic of chalcones.
Solvent-free "green" synthesis methods have also been developed, where the reactants are ground together with a solid base like NaOH, often resulting in high yields and minimizing chemical waste. nih.govresearchgate.net The reaction progress is typically monitored by thin-layer chromatography (TLC), and the final products are purified by recrystallization from a suitable solvent, such as ethanol. semanticscholar.org
The following table illustrates representative examples of chalcone derivatives that can be synthesized from this compound and various acetophenone (B1666503) partners, based on the established Claisen-Schmidt condensation methodology.
| Acetophenone Reactant | Typical Reaction Conditions | Resulting Chalcone Derivative Structure | Product Name |
|---|---|---|---|
| Acetophenone | NaOH, Ethanol, Room Temp. | 1-(3-Bromothiophen-2-yl)-4-phenylbut-3-en-2-one | |
| 4-Methoxyacetophenone | KOH, Ethanol, 40°C | 1-(3-Bromothiophen-2-yl)-4-(4-methoxyphenyl)but-3-en-2-one | |
| 4-Chloroacetophenone | NaOH (solid), Grinding | 1-(3-Bromothiophen-2-yl)-4-(4-chlorophenyl)but-3-en-2-one | |
| 4-Nitroacetophenone | NaOH, Ethanol, Room Temp. | 1-(3-Bromothiophen-2-yl)-4-(4-nitrophenyl)but-3-en-2-one |
Pathways to Nitrogen-Containing Heterocycles (e.g., Imines, Amines)
This compound is a valuable precursor for the synthesis of various nitrogen-containing compounds, primarily through the formation of imines and their subsequent reduction to amines. nih.govmdpi.comrsc.org
Imines (Schiff Bases)
The reaction between an aldehyde or ketone and a primary amine yields an imine, also known as a Schiff base. libretexts.orgyoutube.com This transformation involves the nucleophilic addition of the primary amine to the carbonyl group of this compound. openstax.org This initial addition forms an unstable carbinolamine intermediate. chemistrysteps.com The reaction is typically catalyzed by mild acid and is reversible. libretexts.orglumenlearning.com The carbinolamine then undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the imine. openstax.orgchemistrysteps.com To drive the reaction to completion, water is often removed from the reaction mixture. youtube.com The optimal pH for imine formation is generally controlled to be mildly acidic (around 4-5), as high acidity would protonate the amine reactant, rendering it non-nucleophilic, while basic conditions would not facilitate the necessary protonation of the hydroxyl group in the carbinolamine for its elimination as water. libretexts.orglumenlearning.com
Amines via Reductive Amination
Imines are key intermediates in the synthesis of secondary amines via a process known as reductive amination. chemistrysteps.comresearchgate.net This method is one of the most important and versatile C-N bond-forming reactions in organic chemistry. rsc.orgscispace.com The process can be performed in two distinct steps (synthesis and isolation of the imine, followed by its reduction) or, more conveniently, as a one-pot reaction where the aldehyde and amine are mixed in the presence of a suitable reducing agent. rsc.org
In the direct reductive amination of this compound, the aldehyde is reacted with a primary amine in the presence of a reducing agent that selectively reduces the iminium ion as it is formed, without significantly reducing the starting aldehyde. rsc.org Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used reagents for this purpose due to their mild nature. rsc.org The reaction provides a direct and efficient pathway to a wide range of N-substituted 2-(3-bromothiophen-2-yl)ethanamines.
The following table outlines the synthetic pathway from this compound to secondary amines via imine intermediates.
| Primary Amine Reactant (R-NH₂) | Intermediate Imine | Reduction Reagent | Final Secondary Amine Product |
|---|---|---|---|
| Aniline | N-((3-bromothiophen-2-yl)methylene)aniline | NaBH(OAc)₃ | N-((3-bromothiophen-2-yl)methyl)aniline |
| Benzylamine | N-((3-bromothiophen-2-yl)methylene)-1-phenylmethanamine | NaBH₃CN | N-benzyl-1-(3-bromothiophen-2-yl)methanamine |
| Ethylamine | N-((3-bromothiophen-2-yl)methylene)ethanamine | H₂, Co-catalyst | N-ethyl-1-(3-bromothiophen-2-yl)methanamine |
| Cyclohexylamine | N-((3-bromothiophen-2-yl)methylene)cyclohexanamine | NaBH(OAc)₃ | N-((3-bromothiophen-2-yl)methyl)cyclohexanamine |
Computational and Theoretical Investigations of 2 3 Bromothiophen 2 Yl Acetaldehyde
Electronic Structure Analysis
The electronic structure of a molecule dictates its physical and chemical properties. A key aspect of this analysis is the examination of the molecular orbitals, particularly the frontier molecular orbitals.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The energies and spatial distributions of these orbitals provide valuable information about a molecule's reactivity.
A detailed FMO analysis for 2-(3-bromothiophen-2-yl)acetaldehyde would involve calculating the energies of the HOMO and LUMO and visualizing their shapes. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability. mdpi.comajchem-a.com
The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. The energy of the HOMO is related to the ionization potential of the molecule; a higher HOMO energy indicates a greater tendency to donate electrons. The spatial distribution of the HOMO indicates the regions of the molecule that are most likely to be involved in nucleophilic attack. For a substituted thiophene (B33073) derivative, the HOMO is often distributed over the thiophene ring and any electron-donating substituents.
The LUMO is the innermost orbital that is empty of electrons and acts as an electron acceptor in chemical reactions. The energy of the LUMO is related to the electron affinity of the molecule; a lower LUMO energy indicates a greater tendency to accept electrons. The spatial distribution of the LUMO highlights the regions of the molecule that are most susceptible to electrophilic attack. In this compound, the LUMO would likely be centered on the electron-withdrawing acetaldehyde (B116499) group and the thiophene ring.
Molecular Electrostatic Potential (MESP) Mapping
No specific Molecular Electrostatic Potential (MESP) mapping data for this compound has been located in published research. MESP analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its electrophilic and nucleophilic sites. For related bromothiophene chalcone (B49325) derivatives, MESP maps have been generated to identify reactive sites, with negative potential regions (typically colored red or yellow) indicating areas prone to electrophilic attack and positive potential regions (colored blue) indicating sites for nucleophilic attack. Without a dedicated study, a similar map for this compound is not available.
Natural Bond Orbital (NBO) Analysis
Detailed Natural Bond Orbital (NBO) analysis for this compound is not available in the scientific literature. NBO analysis provides insights into intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions within a molecule. In studies of analogous thiophene compounds, NBO analysis has been used to quantify the stabilization energies (E(2)) associated with electron delocalization from donor NBOs to acceptor NBOs, which helps in understanding molecular stability. Specific findings, including tables of stabilization energies for key orbital interactions for the title compound, remain un-reported.
Reactivity Descriptors and Global Chemical Properties
Quantitative data for the reactivity descriptors and global chemical properties of this compound, derived from conceptual DFT, are not documented in available research. These parameters are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). While studies on related bromothiophene chalcones have reported such values, they are specific to those distinct molecular structures.
Ionization Energy and Electron Affinity
Specific calculated values for the vertical ionization energy (I) and electron affinity (A) of this compound are not available. According to Koopmans' theorem, these can be approximated from HOMO and LUMO energies (I ≈ -EHOMO and A ≈ -ELUMO). However, without DFT calculations for this specific molecule, these values cannot be provided.
Chemical Hardness and Softness
Calculated values for the chemical hardness (η) and softness (S) of this compound have not been published. These properties, which indicate a molecule's resistance to change in its electron distribution, are calculated using the formulas η = (I - A) / 2 and S = 1 / (2η). The absence of ionization energy and electron affinity data precludes the calculation of these values.
Electrophilicity and Nucleophilicity Indices
The global electrophilicity index (ω) and nucleophilicity index (N) for this compound have not been reported. The electrophilicity index, calculated as ω = μ² / (2η) where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2), measures the energy stabilization when a molecule accepts an optimal amount of electronic charge. The nucleophilicity index provides a measure of electron-donating ability. Without the prerequisite energy values, these indices cannot be determined for the title compound.
Conformational Analysis and Molecular Dynamics Simulations
There are no published studies on the conformational analysis or molecular dynamics (MD) simulations specifically for this compound. Conformational analysis would identify the most stable geometric arrangements of the molecule, particularly concerning the orientation of the acetaldehyde group relative to the thiophene ring. MD simulations could provide insights into the dynamic behavior of the molecule over time at different temperatures, revealing its flexibility and conformational landscape. While some computational work on related structures suggests a preference for planar conformations to maximize conjugation, specific energetic calculations and dynamic simulations for this compound are absent from the literature.
Spectroscopic Property Predictions (Excluding Actual Spectral Data)
A comprehensive search of scientific literature and computational chemistry databases yielded no specific theoretical studies focused on predicting the spectroscopic properties of this compound. While computational methods, particularly Density Functional Theory (DFT), are widely employed to predict spectroscopic data such as NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic (UV-Vis) spectra for various thiophene derivatives, published research containing such predictions for this compound specifically could not be located.
Theoretical investigations on structurally related molecules, such as brominated thiophene chalcones, demonstrate the common application of methods like the B3LYP functional for these predictions. rroij.comrroij.com These studies typically involve optimizing the molecular geometry and then calculating the desired spectroscopic parameters. For instance, Time-Dependent DFT (TD-DFT) is the standard approach for predicting UV-Vis absorption spectra, while methods like Gauge-Independent Atomic Orbital (GIAO) are used for NMR chemical shift calculations.
However, without specific computational studies on this compound, it is not possible to present detailed research findings or data tables of its predicted spectroscopic properties. The generation of such data would require dedicated quantum chemical calculations, which are beyond the scope of this review.
Future Research Directions and Unexplored Avenues
Novel Synthetic Strategies for Enhanced Efficiency and Selectivity
While classical methods for thiophene (B33073) synthesis, such as the Gewald and Paal-Knorr reactions, exist, future research should focus on developing more efficient, regioselective, and scalable routes to 2-(3-Bromothiophen-2-yl)acetaldehyde and its analogs. bohrium.com Traditional syntheses often require harsh conditions or multi-step procedures. google.com Modern synthetic chemistry offers several avenues to overcome these limitations.
Key areas for exploration include:
Metal-Catalyzed Cross-Coupling: The use of metal-catalyzed reactions is a powerful strategy for the regioselective synthesis of substituted heterocycles. bohrium.com Investigating palladium- or copper-catalyzed C-H activation and functionalization of readily available 3-bromothiophene (B43185) precursors could provide a more direct route to installing the acetaldehyde (B116499) moiety or its synthetic equivalent.
One-Pot and Multicomponent Reactions: Designing one-pot, multicomponent reactions (MCRs) would significantly improve synthetic efficiency by reducing intermediate isolation and purification steps. bohrium.comresearchgate.net Such strategies are highly valued for their atom economy and reduced waste generation.
Flow Chemistry: The application of continuous flow technology could offer significant advantages in terms of safety, scalability, and reaction control, particularly for exothermic or hazardous reactions that may be involved in the synthesis or derivatization of this compound.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| C-H Activation/Functionalization | High atom economy, fewer pre-functionalization steps | Development of selective catalysts for the 2-position of 3-bromothiophene |
| Multicomponent Reactions (MCRs) | Increased efficiency, molecular diversity from simple precursors | Design of novel MCRs that build the target structure in a single step bohrium.com |
| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control | Optimization of reaction conditions (temperature, pressure, catalysts) in a flow reactor |
Exploration of Diverse Chemical Transformations and Derivatizations
The dual functionality of this compound provides a platform for extensive chemical modification. Future work should systematically explore the reactivity of both the aldehyde group and the carbon-bromine bond to generate libraries of novel compounds.
Reactions at the Acetaldehyde Group: The aldehyde is susceptible to a wide range of transformations.
Condensation Reactions: Knoevenagel, Claisen-Schmidt, or aldol (B89426) condensations can be used to extend the carbon chain and introduce new functional groups and structural motifs. researchgate.netvulcanchem.com
Reductive Amination: This reaction provides a direct route to a diverse range of secondary and tertiary amines, which are common scaffolds in pharmacologically active molecules.
Wittig and Related Olefinations: These reactions can convert the aldehyde into various substituted alkenes, which are valuable intermediates for polymerization or further functionalization.
Reactions at the Carbon-Bromine Bond: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters can introduce a wide variety of aryl or heteroaryl substituents, enabling the tuning of electronic and photophysical properties. nih.gov
Sonogashira Coupling: This reaction with terminal alkynes would yield ethynyl-substituted thiophenes, which are important building blocks for conjugated organic materials.
Buchwald-Hartwig Amination: This provides an alternative route to introduce nitrogen-containing functional groups at the 3-position of the thiophene ring.
| Transformation Type | Reagents/Conditions | Potential Products/Applications |
| Reductive Amination | Amines (R₂NH), reducing agent (e.g., NaBH₃CN) | Bioactive amine derivatives, ligands |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, base | Conjugated systems for organic electronics, fluorescent probes nih.gov |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Extended π-systems for materials science |
| Knoevenagel Condensation | Active methylene (B1212753) compounds, base catalyst | Functionalized alkenes, precursors to complex heterocycles |
Advanced Applications in Interdisciplinary Fields
The structural motifs accessible from this compound suggest significant potential in several high-impact fields. Thiophene-based molecules are known to have a wide array of pharmacological properties and are crucial in the development of organic semiconductors. researchgate.netresearchgate.netnih.gov
Organic Electronics: Thiophene derivatives are cornerstones of organic electronics, used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.netsemanticscholar.org Derivatives of this compound could be synthesized to create novel conjugated polymers and small molecules with tailored electronic properties.
Medicinal Chemistry: The thiophene ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs. nih.govrsc.org Future research should involve synthesizing libraries of derivatives and screening them for various biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com
Agrochemicals: Thiophene-containing molecules have also found applications as agrochemicals. nih.gov The development of novel derivatives could lead to new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles.
Continued Computational Elucidation of Reactivity and Structure
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the properties of molecules. scispace.com Applying these methods to this compound and its derivatives can guide synthetic efforts and accelerate the discovery of new materials and bioactive agents.
Future computational studies could focus on:
Reactivity Prediction: Calculating parameters like Fukui functions and molecular electrostatic potential can identify the most reactive sites for electrophilic and nucleophilic attack, helping to predict the outcomes of chemical reactions. scispace.com
Electronic Properties: Simulating the HOMO-LUMO energy levels of potential derivatives can predict their electronic and optical properties, which is crucial for designing new materials for organic electronics. nih.gov
Molecular Docking: For medicinal chemistry applications, docking studies can predict how synthesized derivatives might bind to specific biological targets, such as enzymes or receptors, thereby rationalizing observed biological activity and guiding the design of more potent compounds. nih.govfigshare.com
Opportunities for Sustainable Synthesis and Catalysis
Aligning chemical synthesis with the principles of green chemistry is a critical goal for modern science. Future research on this compound should prioritize the development of environmentally benign synthetic methods.
Promising avenues include:
Green Solvents: Exploring the use of water, ethanol (B145695), or deep eutectic solvents in place of traditional volatile organic compounds can significantly reduce the environmental impact of synthetic processes. uwf.edu
Catalysis with Earth-Abundant Metals: Replacing catalysts based on precious metals like palladium with more abundant and less toxic metals such as copper, iron, or nickel is a key objective in sustainable chemistry.
Renewable Feedstocks: Investigating synthetic routes that begin from biomass-derived starting materials could provide a long-term, sustainable pathway to thiophene-based chemicals.
Electrophilic Halocyclization: Environmentally friendly methods, such as electrophilic halocyclization using simple sodium halides as the halogen source in benign solvents like ethanol, present a greener alternative for synthesizing halogenated thiophenes. uwf.edunih.gov
Q & A
Basic Questions
Q. What synthetic routes are commonly used to prepare 2-(3-Bromothiophen-2-yl)acetaldehyde?
- Methodological Answer : The compound is synthesized via condensation reactions. For example, (E)-3-(3-bromothiophen-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one undergoes cyclization to form thiophene-anchored chromones. Reactions are typically carried out in ethanol under reflux, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, thiophene ring vibrations ~3100 cm⁻¹) .
- NMR : ¹H NMR confirms the acetaldehyde proton (δ 9.5–10.0 ppm) and bromothiophene protons (δ 6.8–7.5 ppm). ¹³C NMR detects the aldehyde carbon (~190 ppm) .
- Mass Spectrometry : Molecular ion peaks ([M⁺]) and fragmentation patterns validate the molecular formula (e.g., C₆H₅BrOS) .
Q. How is the antimicrobial activity of this compound derivatives evaluated?
- Methodological Answer : Agar dilution assays determine Minimal Inhibitory Concentration (MIC). Compounds are dissolved in DMSO and tested against pathogens (e.g., S. aureus, E. coli) at 0.1–100 µg/mL. Activity is benchmarked against standards like ampicillin .
Advanced Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in bromothiophene derivatives?
- Methodological Answer : SCXRD provides precise bond lengths, angles, and torsional parameters. For example, a brominated phenylacetic acid derivative crystallized in a monoclinic P2₁/c space group with:
- Unit cell: a = 12.5022 Å, b = 8.2690 Å, c = 9.0199 Å, β = 93.573°
- Refinement: R₁ = 0.026, wR₂ = 0.073 using SHELXL .
Q. How should researchers address contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Cross-validate using complementary techniques. For instance, if NMR suggests coplanar rings but SCXRD shows non-coplanarity, consider dynamic effects in solution. Re-refinement with SHELXL and verifying absorption corrections (e.g., Tmin/max = 0.177/0.398) can resolve discrepancies .
Q. What strategies optimize the synthesis of this compound for high yields?
- Methodological Answer :
- Continuous Flow Systems : Enhance reaction control and reduce side products (e.g., 80% yield for analogous bromophenoxy acetaldehydes) .
- Purification : Use gradient elution (ethyl acetate/hexane, 1:4 to 1:2) on silica gel columns.
- Stabilization : Store under N₂ at –20°C with hydroquinone to prevent aldehyde oxidation .
Q. How can the aldehyde group be derivatized for functionalization studies?
- Methodological Answer :
- Oxidation : K₂Cr₂O₇ in H₂SO₄ converts the aldehyde to a carboxylic acid (e.g., 2-(3-bromothiophen-2-yl)acetic acid) .
- Reduction : NaBH₄ in ethanol reduces the aldehyde to a primary alcohol (anhydrous conditions prevent hydration) .
- Heterocycle Formation : Condensation with hydrazine hydrate yields pyrazol derivatives (confirmed by IR N-H stretches at 3155 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
